Lificiguat acts by directly binding to and activating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP is a potent second messenger molecule that causes relaxation of smooth muscle cells in blood vessels, ultimately resulting in vasodilation and lowering of blood pressure []. This mechanism is distinct from other classes of blood pressure medications, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), which target different pathways in the renin-angiotensin-aldosterone system (RAAS).
[] Ahluwalia, A., et al. (2018). Lificiguat: First-in-Class Soluble Guanylate Cyclase Activator for the Treatment of Heart Failure. Circulation research, 123(3), 333-345.
Lificiguat has been evaluated in clinical trials for the treatment of various cardiovascular conditions, including:
YC-1, chemically known as 1-(2-hydroxy-3-methoxyphenyl)-2-phenyl-2-propanone, is a compound with the CAS number 170632-47-0. It appears as a white to pale yellow powder and has a molecular weight of approximately 304.34 g/mol. YC-1 is primarily recognized for its role as a nitric oxide-independent activator of soluble guanylyl cyclase, which plays a significant part in various biological processes by increasing levels of cyclic guanosine monophosphate (cGMP) in cells .
Originally developed as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), YC-1 has demonstrated potential in treating conditions related to tumor growth and vascular disorders by modulating angiogenesis and platelet aggregation .
Lificiguat's primary mechanism of action involves directly activating sGC, leading to increased cGMP production. This cGMP surge triggers a cascade of cellular effects, including relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of cell proliferation [, ]. These effects hold therapeutic potential for various diseases.
Studies suggest lificiguat might also possess anti-tumor properties by inhibiting hypoxia-inducible factor-1 (HIF-1), a protein involved in regulating cellular responses to low oxygen conditions []. However, further research is needed to fully understand this mechanism.
YC-1 functions primarily through its activation of soluble guanylyl cyclase, leading to increased cGMP levels. This activation is independent of nitric oxide, making it a unique stimulant in the pathway. The compound has been shown to inhibit platelet aggregation induced by collagen and thrombin, which is crucial for managing cardiovascular conditions . Additionally, YC-1 inhibits HIF-1α activity, thereby blocking angiogenesis and tumor growth under hypoxic conditions .
The biological activities of YC-1 include:
The synthesis of YC-1 can be achieved through various organic synthesis techniques. While specific synthetic routes may vary, they generally involve the following steps:
The exact methodologies can differ based on laboratory protocols and desired yields.
YC-1 has several promising applications:
Interaction studies have revealed that YC-1 engages with various biological targets:
These interactions underscore its multifaceted role in both therapeutic contexts and research applications.
Several compounds share structural or functional similarities with YC-1. Here are some notable examples:
Compound Name | Mechanism/Activity | Unique Features |
---|---|---|
Lificiguat | Soluble guanylyl cyclase activator | Developed for pulmonary arterial hypertension |
Sildenafil | Phosphodiesterase type 5 inhibitor | Primarily used for erectile dysfunction |
Riociguat | Soluble guanylyl cyclase activator | Approved for chronic thromboembolic pulmonary hypertension |
Nitroglycerin | Nitric oxide donor | Commonly used as a vasodilator for angina |
YC-1 is unique due to its dual action as both an anticancer agent and a soluble guanylyl cyclase activator without relying on nitric oxide, distinguishing it from other compounds that primarily target single pathways or conditions.
Soluble guanylyl cyclase activation by three-(five'-hydroxymethyl-two'-furyl)-one-benzyl indazole occurs through both heme-dependent and heme-independent mechanisms, representing a unique dual activation paradigm [1]. The heme-dependent pathway constitutes the primary mechanism of activation, where the compound binds to an allosteric site on the enzyme and enhances the catalytic rate approximately ten-fold under basal conditions with an effective concentration of fifty percent activation value of twenty micromolar [2] [3].
Crystallographic and spectroscopic analyses reveal that this compound does not directly interact with the heme prosthetic group, as evidenced by the absence of changes in the Soret absorption spectrum upon binding [3]. Instead, the compound binds to the beta-one subunit near the heme-containing domain, specifically within the heme-binding region of soluble guanylyl cyclase [4]. Linked-equilibria binding measurements demonstrate dissociation constant values ranging from nine to twenty-one micromolar for the compound binding to the enzyme in the absence of gaseous ligands [4].
The heme-independent pathway was definitively established through studies utilizing oxidized enzyme forms and heme-deficient mutants. When the enzyme heme is oxidized to the ferric state using one-hydrogen-(one,two,four)oxadiazole(four,three-alpha)quinoxalin-one-one, the compound retains approximately thirty to forty percent of its stimulatory capacity [1]. Furthermore, heme-deficient mutant alpha-one beta-one cysteine-one hundred and five enzyme, created by substituting the heme-coordinating histidine-one hundred and five residue with cysteine, demonstrates three-fold activation by the compound compared to seven-fold activation in wild-type enzyme [1].
The compound exhibits remarkable synergistic interactions with gaseous activators of soluble guanylyl cyclase, transforming carbon monoxide from a weak activator into a potent enzyme stimulator [5] [6]. Under normal conditions, carbon monoxide activates the enzyme only five-fold, whereas in the presence of the compound, carbon monoxide achieves activation levels comparable to nitric oxide alone, reaching over one hundred-fold stimulation [5] [6].
Mechanistic studies reveal that the compound sensitizes the enzyme toward its gaseous activators through multiple mechanisms. The compound increases the maximal catalytic rate of the enzyme and enhances the affinity for gaseous ligands without affecting the binding kinetics of carbon monoxide to the heme group [5]. Stopped-flow spectrophotometry analyses demonstrate that neither the association rate nor the dissociation rate of carbon monoxide varies in the presence of the compound, indicating that enhanced activation occurs through conformational changes rather than altered ligand binding kinetics [5].
The compound achieves maximal carbon monoxide activation through formation of a six-coordinate complex between carbon monoxide and the heme, indicating that cleavage of the iron-histidine bond is not required for maximal activation [5]. Resonance Raman spectroscopy studies show that the compound induces a shift in the iron-carbon monoxide stretching frequency from four hundred seventy-four to four hundred ninety-two reciprocal centimeters, suggesting conformational changes in the heme pocket that facilitate enzyme activation [7].
Cooperativity factors between the compound and gaseous ligands range from eleven to nineteen, demonstrating significant positive cooperativity [4]. This cooperativity manifests as a dramatic leftward shift in the concentration-response curve for nitric oxide, enhancing sensitivity at physiologically relevant concentrations between one and one hundred nanomolar [6].
The compound exerts inhibitory effects on hypoxia-inducible factor one alpha through both protein degradation and functional inactivation mechanisms [8]. Post-translational regulation occurs through enhanced degradation of hypoxia-inducible factor one alpha protein, with the compound specifically targeting the amino acid seven hundred twenty to seven hundred eighty region of the protein [9]. This degradation occurs independently of the classical von Hippel-Lindau protein pathway and proteasomal inhibition [9].
The compound demonstrates novel mechanisms of hypoxia-inducible factor inhibition through stimulation of Factor Inhibiting Hypoxia-Inducible Factor binding to the carboxy-terminal transactivation domain of hypoxia-inducible factor one alpha [8]. In coimmunoprecipitation assays, the compound enhances Factor Inhibiting Hypoxia-Inducible Factor binding to the carboxy-terminal transactivation domain even under hypoxic conditions, while notably failing to increase cellular levels of hydroxylated asparagine eight hundred three [8].
This Factor Inhibiting Hypoxia-Inducible Factor-dependent mechanism operates independently of the classical asparagine eight hundred three hydroxylation pathway [8]. The compound-induced carboxy-terminal transactivation domain inactivation is completely abolished in carboxy-terminal transactivation domain asparagine eight hundred three alanine mutants, confirming the requirement for the asparagine eight hundred three residue despite the absence of increased hydroxylation [8].
Small interfering ribonucleic acid studies targeting Factor Inhibiting Hypoxia-Inducible Factor and dimethyloxalylglycine Factor Inhibiting Hypoxia-Inducible Factor inhibitor experiments confirm the involvement of Factor Inhibiting Hypoxia-Inducible Factor in compound-induced carboxy-terminal transactivation domain inactivation [8]. Factor Inhibiting Hypoxia-Inducible Factor inhibition rescues hypoxia-inducible factor target gene expressions that are repressed by the compound, establishing the essential role of Factor Inhibiting Hypoxia-Inducible Factor in this regulatory mechanism [8].
The compound profoundly impacts vascular endothelial growth factor expression and angiogenic signaling through hypoxia-inducible factor one alpha-dependent and independent mechanisms [10] [11]. Under hypoxic conditions, the compound blocks the induction of vascular endothelial growth factor messenger ribonucleic acid and inhibits the deoxyribonucleic acid-binding activity of hypoxia-inducible factor one [10]. This inhibition occurs post-translationally through suppression of hypoxia-inducible factor one alpha accumulation without affecting its messenger ribonucleic acid levels [10].
In vascular endothelial cells, the compound suppresses cell proliferation, migration, and tube formation while significantly increasing proteasome activity [12]. Under hypoxic conditions, the compound downregulates hypoxia-inducible factor two alpha, vascular endothelial growth factor, erythropoietin, endothelin-one, and matrix metalloproteinase-nine at both messenger ribonucleic acid and protein levels [12]. This downregulation is accompanied by significant decreases in matrix metalloproteinase-nine enzymatic activity [12].
Three-dimensional collagen matrix models using mouse retinal explants demonstrate that the compound inhibits outgrowth of new vessel sprouts and dramatically decreases vessel immunoreactivities for cluster of differentiation thirty-one and von Willebrand Factor [12]. The compound proves highly effective in reducing vascular density within retinal tissue under both normoxic and hypoxic conditions [12].
Clinical studies in rhesus monkey models of central retinal vein occlusion demonstrate that intravitreal injection of the compound significantly alleviates macular edema compared to control treatments [13]. Vitreous fluid analyses reveal significant decreases in interleukin-six, interleukin-eight, vascular endothelial growth factor, and hypoxia-inducible factor one alpha concentrations following compound treatment [13].
The compound demonstrates complex interactions with nuclear factor kappa beta and mitogen-activated protein kinase signaling pathways that extend beyond its primary targets [14] [15]. In rat mesangial cells, the compound inhibits proliferation through suppression of cyclin D-one expression and cyclin D-one/cyclin-dependent kinase four kinase activity [14]. This antiproliferative effect operates independently of cyclic guanosine monophosphate signaling pathways but is partially reversed by p-thirty-eight mitogen-activated protein kinase inhibitors [14].
The compound activates extracellular signal-regulated kinase one/two mitogen-activated protein kinase through mechanisms independent of soluble guanylyl cyclase activation [16] [17]. In ischemia-reperfusion injury models, the compound-mediated reduction of leukocyte-endothelium adhesive interactions is completely blocked by mitogen-activated protein kinase kinase inhibitor PD-ninety-eight thousand fifty-nine but not by soluble guanylyl cyclase or protein kinase C inhibitors [17].
Protein kinase C activation represents another significant cross-modal interaction [15]. The compound causes concentration- and time-dependent increases in cyclo-oxygenase-two activity and expression through protein kinase G-dependent and p-forty-four/forty-two mitogen-activated protein kinase-dependent pathways [15]. Specifically, the compound causes translocation of protein kinase C-alpha, but not other isoforms, from cytosol to membrane fractions [15].
Nuclear factor kappa beta pathway modulation by the compound occurs through multiple mechanisms. In liver fibrosis models, the compound decreases nuclear factor kappa beta activity and reduces tumor necrosis factor-alpha and interleukin-six expression [11]. This modulation involves inhibition of nuclear factor kappa beta and signal transducer and activator of transcription three phosphorylation through negative regulation of suppressor of cytokine signaling one and three signaling pathways [11].